1-(3-(3-Chlorophenyl)isoxazol-5-yl)ethanone
Description
1-(3-(3-Chlorophenyl)isoxazol-5-yl)ethanone (CAS 889939-01-9) is a heterocyclic compound featuring a 3-chlorophenyl group at the 3-position of an isoxazole ring and an acetyl group at the 5-position. Its molecular formula is C₁₁H₈ClNO₂, with a molecular weight of 221.64 g/mol . This compound is synthesized via a Grignard reaction, where ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate reacts with CH₃MgX (X = Cl or Br) to introduce the acetyl group .
Structure
3D Structure
Properties
CAS No. |
889939-01-9 |
|---|---|
Molecular Formula |
C11H8ClNO2 |
Molecular Weight |
221.64 g/mol |
IUPAC Name |
1-[3-(3-chlorophenyl)-1,2-oxazol-5-yl]ethanone |
InChI |
InChI=1S/C11H8ClNO2/c1-7(14)11-6-10(13-15-11)8-3-2-4-9(12)5-8/h2-6H,1H3 |
InChI Key |
GSFDUGNICJVPJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NO1)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Grignard Reaction-Based Synthesis from Ethyl 5-(3-Chlorophenyl)-isoxazole-3-carboxylate
The most widely documented method involves a two-step process: (1) synthesis of ethyl 5-(3-chlorophenyl)-isoxazole-3-carboxylate and (2) its conversion to the target ethanone via a Grignard reaction.
Preparation of Ethyl 5-(3-Chlorophenyl)-isoxazole-3-carboxylate
Ethyl-4-(3-chlorophenyl)-2,4-dioxobutanoate is cyclized with hydroxylamine hydrochloride or aqueous hydroxylamine (50%) in ethanol under acidic conditions. For instance, 196 g (0.76 mol) of ethyl-4-(3-chlorophenyl)-2,4-dioxobutanoate reacted with hydroxylamine (50% in water) at 60°C for 1 hour, followed by hydrochloric acid (5 M in propanol) to induce ring closure. Crystallization from ethanol/water yielded 154.1 g (79% yield) of ethyl 5-(3-chlorophenyl)-isoxazole-3-carboxylate.
Table 1: Synthesis of Ethyl 5-(3-Chlorophenyl)-isoxazole-3-carboxylate
| Parameter | Conditions |
|---|---|
| Starting Material | Ethyl-4-(3-chlorophenyl)-2,4-dioxobutanoate |
| Reagent | Hydroxylamine (50% in water) |
| Acid | HCl in propanol |
| Solvent | Ethanol |
| Temperature | 60°C → 22°C → 5°C |
| Yield | 79% |
Conversion to this compound
The ethyl ester undergoes a nucleophilic acyl substitution with methyl Grignard reagents (CH₃MgX, X = Cl or Br) in ether solvents such as tetrahydrofuran (THF) or toluene. For example, ethyl 5-(3-chlorophenyl)-isoxazole-3-carboxylate dissolved in THF is treated with CH₃MgCl at 0–25°C, followed by quenching with hydrochloric acid. The organic layer is concentrated, and the product is crystallized from toluene/n-heptane.
Table 2: Grignard Reaction Conditions for Ethanone Synthesis
| Parameter | Conditions |
|---|---|
| Starting Material | Ethyl 5-(3-chlorophenyl)-isoxazole-3-carboxylate |
| Grignard Reagent | CH₃MgCl or CH₃MgBr |
| Solvent | THF, toluene, or 2-methyl-THF |
| Temperature | 0–25°C |
| Workup | Quenching with HCl, extraction, crystallization |
| Key Advantage | Scalable to multi-kilogram batches |
Alternative Methodologies and Catalytic Innovations
While the Grignard method dominates industrial production, emerging catalytic strategies offer potential refinements:
Critical Analysis of Methodologies
Efficiency and Scalability
The Grignard route achieves high yields (≥75%) and is amenable to large-scale production, as evidenced by patents describing multi-kilogram syntheses. However, the use of pyrophoric Grignard reagents necessitates stringent safety protocols, increasing operational costs.
Environmental Impact
Traditional methods rely on halogenated solvents and stoichiometric reagents, resulting in elevated E-factors. In contrast, emerging catalytic systems report E-factors <1.0, aligning with green chemistry principles . Adapting these innovations to ethanone synthesis could enhance sustainability.
Chemical Reactions Analysis
1-(3-(3-Chlorophenyl)isoxazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where the chlorine atom or other functional groups are replaced by different substituents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts
Scientific Research Applications
Biological Activities
1-(3-(3-Chlorophenyl)isoxazol-5-yl)ethanone exhibits several biological activities that are crucial for its application in drug development:
- Antagonistic Properties : Compounds derived from isoxazole structures, including this compound, have shown promise as antagonists of the metabotropic glutamate receptor 5 (mGluR5). This receptor is implicated in various neurological disorders, making these compounds potential candidates for treating conditions such as anxiety, depression, and chronic pain .
- Anticancer Activity : Recent studies have explored the anticancer properties of isoxazole derivatives. For instance, phenylisoxazole hybrids have demonstrated varying degrees of cytotoxicity against different cancer cell lines, including leukemia and breast cancer cells. The efficacy of these compounds often correlates with their structural modifications .
Case Study 1: mGluR5 Antagonists
A study highlighted the synthesis and evaluation of a series of isoxazole derivatives as mGluR5 antagonists. Among these, this compound showed significant binding affinity, suggesting its potential use in treating mGluR5-mediated disorders. The compound's mechanism involves modulation of glutamate signaling pathways, which are often dysregulated in psychiatric conditions .
Case Study 2: Anticancer Screening
In another investigation, a range of isoxazole-tagged compounds were synthesized and screened for anticancer activity. The results indicated that certain derivatives exhibited promising cytotoxic effects on HeLa cells with IC50 values indicating moderate efficacy. These findings underscore the potential application of this compound in developing novel anticancer agents .
Mechanism of Action
The mechanism of action of 1-(3-(3-Chlorophenyl)isoxazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position Variations
1-(3-(4-Chlorophenyl)isoxazol-5-yl)ethanone (CAS 37091-33-1)
- Structure : The 4-chlorophenyl group replaces the 3-chlorophenyl substituent.
- Molecular Formula: C₁₁H₈ClNO₂ (same as the target compound).
- No synthesis details are explicitly reported, but analogous routes (e.g., condensation reactions) are inferred .
1-(3-(2,4-Dichlorophenyl)isoxazol-5-yl)ethanone (CAS 175277-34-6)
- Structure : Contains a 2,4-dichlorophenyl group.
- Molecular Formula: C₁₁H₇Cl₂NO₂.
- Key Differences : The additional chlorine increases molecular weight (256.08 g/mol ) and lipophilicity, which may enhance membrane permeability in biological systems. Synthesis involves condensation of hydrazinecarbothioamides with aldehydes .
Heterocyclic Core Modifications
1-(3-(Pyridin-4-yl)isoxazol-5-yl)ethanone (CAS 1267001-51-3)
- Structure : Replaces the chlorophenyl group with a pyridin-4-yl moiety.
- Molecular Formula : C₁₀H₈N₂O₂.
- Key Differences : The pyridine nitrogen introduces basicity, improving solubility in polar solvents. This derivative is marketed for life science applications, suggesting utility in drug discovery .
Functional Group Variations
1-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(1H-indol-1-yl)ethanone (CAS 1351621-37-8)
- Structure : Replaces the isoxazole with a 1,2,4-oxadiazole and adds an indole moiety.
- Molecular Formula : C₂₁H₁₇ClN₄O₂.
- Such derivatives are explored for anticancer and anti-inflammatory activities .
Physicochemical Data
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility Trends |
|---|---|---|---|
| 1-(3-(3-Chlorophenyl)isoxazol-5-yl)ethanone | 221.64 | ~2.5 | Low water solubility; soluble in DMSO |
| 4-Chlorophenyl analog | 221.64 | ~2.5 | Similar to target compound |
| 2,4-Dichlorophenyl analog | 256.08 | ~3.8 | Higher lipophilicity |
| Pyridine-substituted analog | 188.18 | ~1.2 | Improved aqueous solubility due to pyridine |
Biological Activity
1-(3-(3-Chlorophenyl)isoxazol-5-yl)ethanone is a compound that has garnered interest due to its potential biological activities. This article reviews the synthesis, biological activities, and therapeutic implications of this compound, drawing on various research findings and case studies.
Synthesis of this compound
The synthesis of isoxazole derivatives typically involves the reaction of appropriate starting materials under controlled conditions. For this compound, a common method involves the cyclization of α-chloroacetophenone with hydroxylamine followed by dehydration to form the isoxazole ring. The general reaction can be summarized as follows:
Antimicrobial Activity
Research indicates that isoxazole derivatives exhibit a broad spectrum of antimicrobial activity. In particular, compounds similar to this compound have shown varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. A study reported weak in vitro antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) exceeding 1 mg/mL for several derivatives .
| Microorganism | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | >1 |
| Escherichia coli | >1 |
| Pseudomonas aeruginosa | >1 |
Anticancer Activity
The anticancer potential of isoxazole derivatives has been explored in several studies. For instance, compounds structurally related to this compound were tested against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and Hep-2 (laryngeal cancer). The results indicated a weak anticancer activity with the highest sensitivity observed in HeLa cells, where the percentage of cell killing ranged from 20% to 34% at concentrations between 100-500 µg/mL .
| Cell Line | % Cell Killing | Concentration (µg/mL) |
|---|---|---|
| HeLa | 20 - 34 | 100 - 500 |
| MCF-7 | 5 - 11 | 100 - 500 |
| Hep-2 | 5 - 11 | 100 - 500 |
Anti-inflammatory Activity
Isoxazole derivatives have also been noted for their anti-inflammatory properties. A review highlighted that certain isoxazole compounds selectively inhibit cyclooxygenase enzymes (COX), which are crucial in inflammatory responses. For example, some derivatives demonstrated sub-micromolar selectivity for COX-2 inhibition, indicating potential therapeutic applications in treating inflammatory diseases .
Case Studies
Several case studies have documented the biological activities of isoxazole derivatives similar to this compound:
- Antimicrobial Efficacy : In a study assessing various isoxazoles' antibacterial properties, derivative N9 was shown to enhance antibacterial activity significantly when substituted with specific groups like dimethyl amino and nitro groups at strategic positions .
- Anticancer Screening : Another investigation focused on the anticancer effects of isoxazole derivatives revealed that modifications to the isoxazole ring could enhance cytotoxicity against specific cancer cell lines, suggesting a structure-activity relationship that could guide future drug development .
Q & A
Q. What are the common synthetic routes for 1-(3-(3-Chlorophenyl)isoxazol-5-yl)ethanone?
Two primary methods are documented:
- Method 1 : Formation of o-chlorobenzoxime via reaction of o-chlorobenzaldehyde with hydroxylamine hydrochloride under alkaline conditions, followed by chlorination and cyclization with ethyl acetoacetate. Hydrolysis and final chlorination with phosphorus pentachloride yield the product .
- Method 2 : Reaction of ethyl 5-(3-chlorophenyl)-isoxazole-3-carboxylate with CH₃MgX (X = Cl or Br) in a solvent, leveraging Grignard reagent chemistry to introduce the acetyl group .
Q. How is the molecular structure of this compound confirmed experimentally?
Single-crystal X-ray diffraction is the gold standard. Key parameters include R factors (e.g., 0.037–0.116), mean σ(C–C) bond lengths (0.002–0.003 Å), and data-to-parameter ratios (16.2–27.2). These metrics ensure precise determination of bond angles, dihedral angles, and crystal packing .
Q. What spectroscopic and analytical techniques are used for characterization?
- NMR/IR/MS : Validate functional groups and purity. Cross-reference with databases like NIST Chemistry WebBook for spectral matching .
- Chromatography : HPLC or GC-MS to assess purity and identify by-products.
- Elemental Analysis : Confirm empirical formula accuracy .
Advanced Research Questions
Q. How can researchers optimize the Grignard-based synthesis for higher yields?
- Solvent Selection : Use anhydrous THF or diethyl ether to enhance reagent stability.
- Temperature Control : Maintain −10°C to 0°C during Grignard addition to minimize side reactions.
- Stoichiometry : Ensure a 1:1 molar ratio of ethyl ester to CH₃MgX to avoid overalkylation .
Q. What strategies mitigate sample degradation during prolonged experiments?
- Temperature Management : Continuous cooling (4°C) reduces organic degradation in solution-based studies.
- Inert Atmosphere : Use argon/nitrogen to prevent oxidation.
- Real-Time Monitoring : Employ hyphenated techniques (e.g., LC-MS) to track stability .
Q. How do substituents on the phenyl ring influence reactivity and regioselectivity?
- Electron-Withdrawing Groups (e.g., Cl): Increase electrophilicity at the isoxazole ring, favoring nucleophilic attacks.
- Hammett Analysis : Quantify substituent effects on reaction rates using σ values. For example, 3-Cl substituents may lower activation energy in cyclization steps .
Q. How to resolve contradictions in spectral data from different sources?
- Cross-Validation : Compare NMR/IR with crystallographic data (e.g., bond lengths from X-ray structures).
- Database Audits : Prioritize peer-reviewed sources (e.g., NIST, Acta Crystallographica) over unverified platforms .
Q. What computational approaches aid in designing derivatives of this compound?
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions using software like Discovery Studio.
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic modifications .
Q. What are the challenges in achieving regioselectivity during isoxazole ring formation?
Q. How can researchers analyze by-products in multi-step syntheses of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
